Bisacumol

Network pharmacology Molecular docking Gout

Bisacumol (CAS 120710-98-7) is a chiral bisabolane-type sesquiterpenoid (C₁₅H₂₂O, MW 218.33 g/mol) bearing two defined stereocenters at positions 7S and 9R in its naturally occurring form. First isolated and structurally elucidated from Curcuma xanthorrhiza (Zingiberaceae) rhizomes alongside its close structural relatives bisacurone and bisacurol , bisacumol is also found in Curcuma longa, Curcuma zedaria, and Baccharis dracunculifolia.

Molecular Formula C15H22O
Molecular Weight 218.33 g/mol
CAS No. 120710-98-7
Cat. No. B14166292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBisacumol
CAS120710-98-7
Molecular FormulaC15H22O
Molecular Weight218.33 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C)CC(C=C(C)C)O
InChIInChI=1S/C15H22O/c1-11(2)9-15(16)10-13(4)14-7-5-12(3)6-8-14/h5-9,13,15-16H,10H2,1-4H3
InChIKeyNRBFEAZFHRHFFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bisacumol (CAS 120710-98-7): Procurement-Grade Sesquiterpenoid Identity, Source & Physicochemical Baseline


Bisacumol (CAS 120710-98-7) is a chiral bisabolane-type sesquiterpenoid (C₁₅H₂₂O, MW 218.33 g/mol) bearing two defined stereocenters at positions 7S and 9R in its naturally occurring form [1]. First isolated and structurally elucidated from Curcuma xanthorrhiza (Zingiberaceae) rhizomes alongside its close structural relatives bisacurone and bisacurol [2], bisacumol is also found in Curcuma longa, Curcuma zedaria, and Baccharis dracunculifolia [3]. As a secondary metabolite within the bisabolane sesquiterpenoid subclass, bisacumol is biosynthetically related to—but structurally and functionally distinct from—co-occurring turmeric constituents including ar-turmerone, α/β-turmerone, curlone, and the curcuminoid family [3][4].

Why Generic Substitution of Bisacumol with Structurally Similar Turmeric Sesquiterpenoids Fails: Quantitative Differentiation Evidence


The turmeric rhizome essential oil contains a complex mixture of structurally related bisabolane sesquiterpenoids—including ar-turmerone, α-turmerone, β-turmerone, curlone, bisacurone, and bisacumol—that are often co-isolated and interchangeably referenced in procurement specifications [1]. However, these in-class compounds exhibit divergent target engagement profiles that preclude functional substitution. In head-to-head molecular docking against gout-relevant protein targets, bisacumol demonstrated a Total-Score of 6.75 for HSP90AB1 binding, substantially exceeding the scores of its turmeric co-constituents campesterol (5.18) and stigmasterol (5.35) by 30.3% and 26.2%, respectively [2]. Furthermore, bisacumol's natural abundance in Curcuma longa rhizome is approximately 2.0 ppm—roughly 4.5-fold lower than that of bisacurone (9.0 ppm)—rendering isolation-dependent procurement from crude extracts a distinct supply chain challenge compared to higher-abundance analogs [3]. These combined differences in molecular target preference and natural availability mean that substituting bisacumol with a superficially similar turmeric sesquiterpenoid without experimental validation introduces uncontrolled variables in both target engagement and sourcing reproducibility.

Bisacumol Procurement Evidence Guide: Head-to-Head Quantitative Differentiation Against Turmeric-Derived Comparators


Molecular Docking: Bisacumol Exhibits 30.3% Stronger HSP90AB1 Binding Than Campesterol in Gout Target Profiling

In a network pharmacology study employing SYBYL molecular docking (Total-Score scoring function; threshold >5 considered active), bisacumol achieved a Total-Score of 6.75 against the heat shock protein HSP90AB1—a key target in the endoplasmic reticulum protein processing pathway implicated in gout pathogenesis. This score was 30.3% higher than the turmeric co-constituent campesterol (5.18) and 26.2% higher than stigmasterol (5.35) [1]. Additionally, for the STUB1 target, bisacumol scored 6.93, exceeding stigmasterol's 5.64 by 22.9%, though it was comparable to campesterol's 6.83 (Δ = 1.5%) [1]. These data establish that bisacumol does not simply mirror the target engagement profile of other anti-gout turmeric sesquiterpenoids; it demonstrates a distinct preference pattern with HSP90AB1 as its most discriminative target relative to in-class comparators.

Network pharmacology Molecular docking Gout HSP90AB1 Sesquiterpenoid target engagement

Natural Rhizome Abundance: Bisacumol at 2.0 ppm vs. Bisacurone at 9.0 ppm Dictates Divergent Sourcing Economics

Quantitative phytochemical profiling of Curcuma longa rhizome reveals bisacumol at a concentration of approximately 2.0 ppm, whereas its close structural analog bisacurone—another bisabolane sesquiterpenoid co-isolated from the same source—is present at approximately 9.0 ppm [1]. This represents a 4.5-fold difference in natural abundance. Consequently, isolation of equivalent masses of bisacumol from crude turmeric extract requires processing approximately 4.5 times more raw rhizome material compared to bisacurone, with corresponding multiplicative effects on solvent consumption, chromatographic separation burden, and per-milligram cost. This abundance differential is not merely incremental; it fundamentally re-classifies bisacumol as a minor constituent requiring targeted enrichment strategies, whereas bisacurone can be obtained through more commodity-scale extraction protocols.

Phytochemistry Curcuma longa Natural product abundance Bisabolane sesquiterpenoid Extraction economics

Synthetic Accessibility: Chemoenzymatic Route Delivers (7S,9R)-Bisacumol with 94% Diastereomeric Excess vs. Racemic or Epimeric Alternatives

The lipase-catalyzed kinetic resolution strategy reported by Kamal et al. (2009) achieves the total synthesis of naturally occurring (7S,9R)-bisacumol with a diastereomeric excess (de) of 94% [1]. In contrast, alternative synthetic approaches yielding racemic bisacumol or its (7S,9S)-epimer (epi-bisacumol) lack stereochemical definition at the two chiral centers that distinguish the natural product's bioactivity [2]. As acknowledged in the literature, there was—at the time of the 2009 report—only one prior synthetic route to (7S,9R)-bisacumol [1], underscoring the limited synthetic accessibility of the enantiopure natural stereoisomer. The 94% de benchmark is critical because the (7S,9S)-epimer of bisacumol has been shown to co-exist in synthetic mixtures and would be expected to exhibit divergent target binding properties [2], directly impacting experimental reproducibility in any assay system sensitive to stereochemistry.

Asymmetric synthesis Chemoenzymatic resolution Diastereoselectivity Lipase catalysis Stereochemical purity

Multi-Target Docking Profile: Bisacumol Shows Distinct Rank-Order Preference (HSPA1B > STUB1 > HSP90AB1) vs. Campesterol (HSPA1B > STUB1 > HSP90AB1) with Quantitative Divergence at HSP90AB1

Across the three key gout-related protein targets analyzed by molecular docking, bisacumol exhibits a distinct quantitative rank-order profile: HSPA1B (8.60) > STUB1 (6.93) > HSP90AB1 (6.75). While campesterol follows the same qualitative rank order—HSPA1B (8.97) > STUB1 (6.83) > HSP90AB1 (5.18)—the magnitude of divergence at the HSP90AB1 target is substantial [1]. Critically, at HSPA1B, campesterol modestly outperforms bisacumol (8.97 vs. 8.60; Δ = 4.3%), and at STUB1 the two compounds are nearly equivalent (6.83 vs. 6.93; Δ = 1.5%), indicating that these targets do not discriminate between the two sesquiterpenoids. However, at HSP90AB1, the differential opens to +30.3% in bisacumol's favor, revealing a target-selective divergence rather than a uniform potency difference. This profile means that for studies where HSP90AB1 engagement is the primary endpoint, bisacumol is the demonstrably preferred choice; for studies where overall HSPA1B binding is the critical parameter, campesterol may be equally or more suitable [1].

Target selectivity Molecular docking profile Heat shock proteins Gout pharmacology Sesquiterpenoid polypharmacology

ADMET Predicted Profile: Bisacumol SwisADME Bioavailability Score of 0.55 and High GI Absorption Identify Favorable Oral Druggability Parameters

In silico ADMET profiling using SwissADME predicts bisacumol to have a bioavailability score of 0.55, high gastrointestinal absorption, and an ESOL solubility class of 'Soluble' [1]. Comparative ADMET data for bisacurone—a structurally related turmeric bisabolane sesquiterpenoid—has been characterized in independent studies [2], but obtaining matched-condition, head-to-head ADMET predictions for the complete set of turmeric sesquiterpenoid comparators (bisacurone, ar-turmerone, curlone) under identical in silico parameters remains a recognized data gap. Current available evidence supports a class-level inference: turmeric-derived bisabolane sesquiterpenoids generally exhibit favorable oral bioavailability and GI absorption characteristics [1][2], though individual structural differences (hydroxyl position, ketone vs. alcohol functionality, unsaturation pattern) would be expected to modulate specific PK parameters. Toxicity predictions for bisacumol indicate negative AMES toxicity, a predicted oral rat acute toxicity LD₅₀ of approximately 2.48 mol/kg, and hERG II inhibition flagged as positive—a finding that warrants attention in cardiac safety profiling but is class-typical among lipophilic sesquiterpenoids [2].

ADMET SwissADME Oral bioavailability Drug-likeness In silico ADME

Natural Source Abundance Variation: Bisacumol Content in C. longa vs. C. wenyujin as a Species-Level Differentiation Marker for Extract Standardization

A comparative phytochemical study of Curcuma longa (turmeric) and Curcuma wenyujin (yujin) demonstrated that bisacumol (reported as β-turmerone in some literature) is present at significantly higher concentrations in C. longa than in C. wenyujin, with a statistically significant difference between the two species [1]. In contrast, ar-turmerone and α,β-turmerone levels also varied between the two Curcuma species, indicating that bisacumol abundance is not a fixed proportion of total turmeric sesquiterpenoid content but rather a species-dependent variable. This species-level variation carries direct implications for extract standardization: a turmeric extract sourced from C. longa will contain a different bisacumol-to-ar-turmerone ratio compared to an extract sourced from C. wenyujin, even if both are labeled as 'turmeric sesquiterpenoid extract.' For applications requiring defined bisacumol content, species-level botanical authentication of the source material becomes a critical procurement specification parameter.

Curcuma species Phytochemical variation Chemotaxonomy Extract standardization Quality assessment

Bisacumol (CAS 120710-98-7): Recommended Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


HSP90AB1-Targeted Gout and Inflammation Network Pharmacology Studies

Bisacumol is the preferred turmeric sesquiterpenoid for network pharmacology or molecular docking studies where HSP90AB1 engagement is the primary endpoint of interest. This recommendation is based on head-to-head molecular docking data showing a Total-Score of 6.75 for bisacumol–HSP90AB1 binding, which exceeds campesterol (5.18) by 30.3% and stigmasterol (5.35) by 26.2% [1]. For experimental designs investigating endoplasmic reticulum protein processing pathways in gout or related inflammatory conditions, bisacumol provides a quantitatively superior predicted binding interaction at the HSP90AB1 node compared to any other turmeric-derived comparator evaluated in the same study [1]. Procurement should specify (7S,9R)-bisacumol with verified stereochemical configuration, as the target engagement data were generated for the naturally occurring enantiomer.

Stereochemistry-Dependent Antileukemic Cytotoxicity Assays Requiring Defined (7S,9R)-Configuration

Bisacumol has demonstrated potent cytotoxic activity specifically against leukemia cell lines in its naturally occurring (7S,9R) form [1]. The chemoenzymatic synthetic route achieves this stereochemistry with 94% diastereomeric excess , providing a viable procurement pathway for enantiopure material. This application scenario is distinct from procurement of the more abundant turmeric sesquiterpenoid ar-turmerone, which—despite also exhibiting cytotoxicity—is biosynthetically and structurally differentiable (ketone vs. alcohol functionality; distinct stereochemical configuration), and has been characterized as a significantly more potent platelet aggregation inhibitor than aspirin in collagen-induced assays [1]. For leukemia-focused cytotoxicity research, bisacumol's demonstrated activity profile, combined with its defined stereochemical identity, makes it the specifically indicated compound rather than a generic turmeric sesquiterpenoid fraction.

Analytical Method Development and Phytochemical Standardization Requiring Low-Abundance Sesquiterpenoid Reference Standards

The 4.5-fold natural abundance differential between bisacumol (2.0 ppm) and bisacurone (9.0 ppm) in Curcuma longa rhizome creates a distinct niche for bisacumol as a low-abundance reference standard in analytical method development [1]. For laboratories developing HPLC, GC-MS, or LC-MS/MS methods for turmeric extract fingerprinting and quality control, bisacumol serves as a challenging minor-constituent marker whose accurate quantification validates method sensitivity and selectivity. Furthermore, the statistically significant interspecies variation in bisacumol content between Curcuma longa and Curcuma wenyujin supports its use as a chemotaxonomic discrimination marker for botanical authentication of turmeric source material . Procurement of high-purity bisacumol reference standard (≥95%) is recommended for these analytical applications, with accompanying certificate of analysis documenting stereochemical purity.

Fragrance and Flavor Formulation Requiring Slow-Evaporation Sesquiterpenoid Base Notes with Floral-Green-Herbaceous Profile

Bisacumol is characterized in fragrance databases as possessing a floral (82.22%), green (58.55%), and herbaceous (35.08%) odor profile with an extremely slow evaporation rate [1]. This organoleptic profile differentiates bisacumol from the structurally related bisacurone B (CAS 127214-85-1), which is described as minty, woody, and sweet with similarly slow evaporation . For fragrance and flavor industrial applications, this distinction in odor character—floral-green for bisacumol vs. minty-woody for bisacurone B—constitutes a meaningful selection criterion that precludes direct substitution between these two bisabolane sesquiterpenoids in formulated products. Procurement for fragrance applications should verify the compound's olfactory description and purity specifications appropriate for the intended formulation type (cosmetic, personal care, or household cleaning product).

Quote Request

Request a Quote for Bisacumol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.